5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915009
InChI: InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H
SMILES:
Molecular Formula: C8H11BrClN3O
Molecular Weight: 280.55 g/mol

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC15915009

Molecular Formula: C8H11BrClN3O

Molecular Weight: 280.55 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride -

Specification

Molecular Formula C8H11BrClN3O
Molecular Weight 280.55 g/mol
IUPAC Name 5-bromo-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H
Standard InChI Key KOJZWDOUBBEGTM-UHFFFAOYSA-N
Canonical SMILES C1CNCC1OC2=NC=C(C=N2)Br.Cl

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound features a pyrimidine core substituted at position 5 with a bromine atom and at position 2 with a pyrrolidin-3-yloxy group, forming the hydrochloride salt. The molecular formula is C₈H₁₁BrClN₃O, with a calculated molecular weight of 280.55 g/mol (derived from the free base molecular weight of 244.09 g/mol in PubChem data combined with HCl addition).

Key structural identifiers include:

  • SMILES: Cl.C1CNCC1OC2=NC=C(C=N2)Br

  • InChIKey: OJLUWWFOZOXWOI-UHFFFAOYSA-N (free base)
    The pyrrolidine ring adopts a puckered conformation, with the oxygen atom at the 3-position creating a steric and electronic influence on the pyrimidine ring’s reactivity .

Spectroscopic Signatures

While direct NMR data for this specific hydrochloride salt are unavailable, analogous compounds provide insights:

  • ¹H-NMR: Pyrrolidine methylene protons resonate as multiplet signals between δ 3.70–3.30 ppm, while pyrimidine protons appear as doublets near δ 8.50–8.20 ppm .

  • ¹³C-NMR: The pyrimidine C-Br carbon typically appears at ~160 ppm, with pyrrolidine carbons between 45–25 ppm .

Synthetic Methodologies

Historical Challenges in Pyrimidine Functionalization

Traditional routes to 5-bromo-2-substituted pyrimidines faced limitations:

  • Dimethylzinc/Trimethylaluminum Routes: Hazardous due to pyrophoric reagents, impractical for scale-up .

  • Diazotization-Bromination: High costs of 5-aminopyrimidine precursors .

  • Mucobromic Acid Cyclization: Low yields (<30%) and cumbersome chromatography .

Modern One-Step Synthesis

The patent-pending method in CN110642788A offers a scalable alternative:

  • Reactants: 2-Bromomalonaldehyde (15 g, 0.1 mol) and pyrrolidin-3-yl-amidine hydrochloride (hypothetical precursor).

  • Conditions: Glacial acetic acid, 3Å molecular sieves, 80–100°C for 5–8 hours.

  • Workup: Filtration, dichloromethane/NaOH partitioning, and vacuum drying.
    Yield: Estimated 30–45% based on analogous reactions .

Mechanistic Insight:
The reaction proceeds via:

  • Cyclocondensation: Aldehyde and amidine form the pyrimidine ring.

  • Bromine Retention: The 2-bromo substituent directs electrophilic bromination to position 5.

Physicochemical Properties

Solubility and Stability

  • Solubility: High aqueous solubility (>50 mg/mL) due to hydrochloride salt formation; soluble in DMSO and methanol .

  • Stability: Hygroscopic solid; degrades above 150°C (DSC data inferred from ).

Acid-Base Behavior

  • pKa Values:

    • Pyrimidine N1: ~4.2 (protonation site)

    • Pyrrolidine NH⁺: ~9.8 (deprotonation)

  • LogP: Estimated 1.8 (free base) via PubChem algorithms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator